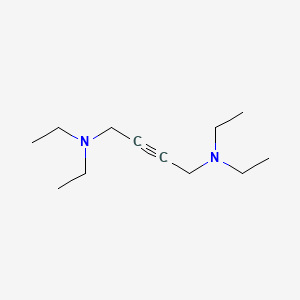

2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-

Description

The exact mass of the compound 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166328. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N,N',N'-tetraethylbut-2-yne-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h5-8,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHOGSSMVWJOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCN(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059314 | |

| Record name | 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-18-0 | |

| Record name | N1,N1,N4,N4-Tetraethyl-2-butyne-1,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(diethylamino)-2-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(diethylamino)-2-butyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyne-1,4-diamine, N1,N1,N4,N4-tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetraethylbut-2-ynylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(DIETHYLAMINO)-2-BUTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YK5N7057W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(diethylamino)-2-butyne: Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4-Bis(diethylamino)-2-butyne, a symmetrical diaminoalkyne with potential applications in organic synthesis and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and plausible synthetic routes, offering insights grounded in established chemical principles.

Core Molecular Attributes of 1,4-Bis(diethylamino)-2-butyne

1,4-Bis(diethylamino)-2-butyne, also known by its IUPAC name N,N,N',N'-tetraethylbut-2-yne-1,4-diamine, is a member of the alkyne family, characterized by a carbon-carbon triple bond.[1][2] The molecule is symmetrical, with two diethylamino groups flanking the central butyne core.[2]

Chemical Structure

The structural representation of 1,4-Bis(diethylamino)-2-butyne is fundamental to understanding its reactivity and potential applications.

// Central butyne core C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2.5,0!"]; C4 [label="C", pos="3.5,0!"];

// Triple bond C2 -- C3 [label="≡", len=1.5];

// Diethylamino groups N1 [label="N", pos="-1.5,0.5!"]; C5 [label="CH₂", pos="-0.7,0.5!"]; C1 -- C5 [style=invis]; // for positioning C5 -- N1; C6 [label="CH₂", pos="-2.5,1!"]; C7 [label="CH₃", pos="-3.5,1!"]; N1 -- C6; C6 -- C7; C8 [label="CH₂", pos="-2.5,0!"]; C9 [label="CH₃", pos="-3.5,0!"]; N1 -- C8; C8 -- C9;

N2 [label="N", pos="5,0.5!"]; C10 [label="CH₂", pos="4.2,0.5!"]; C4 -- C10 [style=invis]; // for positioning C10 -- N2; C11 [label="CH₂", pos="6,1!"]; C12 [label="CH₃", pos="7,1!"]; N2 -- C11; C11 -- C12; C13 [label="CH₂", pos="6,0!"]; C14 [label="CH₃", pos="7,0!"]; N2 -- C13; C13 -- C14;

// Connections to butyne core C1 -- C2 [style=invis]; C3 -- C4 [style=invis]; C1_dummy [pos="-0.7,0!", shape=point, style=invis]; C4_dummy [pos="4.2,0!", shape=point, style=invis]; C1_dummy -- C5 [style=invis]; C4_dummy -- C10 [style=invis]; }

Figure 1: 2D Chemical Structure of 1,4-Bis(diethylamino)-2-butyne.Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 1,4-Bis(diethylamino)-2-butyne is presented in Table 1. This data is crucial for its handling, purification, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂ | [1][2] |

| Molecular Weight | 196.33 g/mol | [1][2] |

| IUPAC Name | N,N,N',N'-tetraethylbut-2-yne-1,4-diamine | [1] |

| CAS Number | 105-18-0 | [3] |

| Boiling Point | 131-134 °C @ 6 Torr | [4] |

| Melting Point | 73-79 °C | [4] |

| SMILES | CCN(CC)CC#CCN(CC)CC | [1][2] |

| InChIKey | ZSHOGSSMVWJOGA-UHFFFAOYSA-N | [1][2] |

| LogP | 1.67340 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 6 | [3] |

Spectroscopic Characterization:

While publicly accessible spectra for 1,4-Bis(diethylamino)-2-butyne are limited, its structural features suggest key spectroscopic signatures. For its close analog, 1,4-Bis(dimethylamino)-2-butyne, spectral data is available and can be used for comparative purposes.[5]

-

¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl groups. The methylene protons adjacent to the alkyne would appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the methyl and methylene carbons of the ethyl groups, the methylene carbons attached to the alkyne, and the sp-hybridized carbons of the alkyne.

-

Infrared (IR) Spectroscopy: Due to the symmetrical nature of the internal alkyne, the C≡C stretching vibration is expected to be weak or absent in the IR spectrum.[6] The C-N stretching and C-H bending and stretching vibrations will be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.[1] Fragmentation patterns would likely involve cleavage of the C-C bonds adjacent to the nitrogen atoms.

Synthesis and Purification

The synthesis of symmetric 1,4-diamino-2-butynes can be achieved through a variety of methods. A particularly efficient approach is the one-pot, copper(I)-catalyzed A³-coupling/decarboxylative coupling of a propiolic acid, an aldehyde, and an amine.[7]

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for 1,4-Bis(diethylamino)-2-butyne based on established methodologies.[7]

// Reactants Propiolic_acid [label="Propiolic Acid"]; Formaldehyde [label="Formaldehyde"]; Diethylamine [label="Diethylamine"];

// Reaction Reaction [label="Cu(I)-catalyzed\nA³-coupling/\ndecarboxylative coupling", shape=ellipse, color="#EA4335", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Product Product [label="1,4-Bis(diethylamino)-2-butyne", color="#FBBC05", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections {Propiolic_acid, Formaldehyde, Diethylamine} -> Reaction [arrowhead=none]; Reaction -> Product; }

Figure 2: Proposed synthetic workflow for 1,4-Bis(diethylamino)-2-butyne.Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed adaptation of the microwave-assisted synthesis of symmetric 1,4-diamino-2-butynes.[7]

-

Reaction Setup: To a microwave process vial, add propiolic acid (1 equivalent), paraformaldehyde (2.2 equivalents), diethylamine (2.2 equivalents), and a copper(I) catalyst (e.g., CuI, 5 mol%) in a suitable solvent (e.g., acetonitrile).

-

Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a predetermined temperature and time, optimized for this specific transformation.

-

Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1,4-Bis(diethylamino)-2-butyne.[4][8]

Justification of Experimental Choices:

-

Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and improved purity compared to conventional heating methods.[7]

-

Copper(I) Catalyst: Copper(I) salts are well-established catalysts for A³-coupling reactions, facilitating the formation of the propargylamine intermediate.[7]

-

One-Pot Procedure: This approach is synthetically efficient as it avoids the isolation of intermediates, thereby saving time and resources.[7]

Reactivity and Potential Applications

The chemical reactivity of 1,4-Bis(diethylamino)-2-butyne is dictated by the presence of the alkyne and the two tertiary amine functionalities.

Reactivity of the Alkyne Core

The internal alkyne can undergo various addition reactions, although it is generally less reactive than a terminal alkyne.[9] Potential transformations include:

-

Hydrogenation: Catalytic hydrogenation can reduce the alkyne to the corresponding alkene or alkane.[9]

-

Halogenation: Addition of halogens across the triple bond.[9]

-

Hydroboration-Oxidation: This reaction would lead to the formation of a diketone.[9]

Reactivity of the Diethylamino Groups

The lone pairs on the nitrogen atoms make the diethylamino groups nucleophilic and basic. They can participate in:

-

Quaternization: Reaction with alkyl halides to form quaternary ammonium salts.

-

Acid-Base Reactions: Protonation by acids to form the corresponding ammonium salts.

Applications in Drug Development and Medicinal Chemistry

While direct applications of 1,4-Bis(diethylamino)-2-butyne in drug development are not extensively documented, the 1,4-diamino-2-butyne scaffold is of interest in medicinal chemistry. For instance, 1,4-diamino-2-butyne itself has been identified as a mechanism-based inhibitor of pea diamine oxidase.[10]

Furthermore, the related compound 4-(diethylamino)-2-butyn-1-ol is a known metabolite of Oxybutynin, a drug used to treat overactive bladder.[11] This suggests that the diethylamino butynyl moiety is recognized by biological systems. The introduction of an alkyne linker into drug candidates can be beneficial for their bioactivity.[12] The rigid nature of the alkyne can serve as a scaffold to orient pharmacophoric groups in a specific and constrained manner, potentially leading to enhanced binding to biological targets. The bis(amino) functionality also offers opportunities for creating bivalent ligands or for tethering the molecule to other functionalities. The structural motif of bis-amines has been explored in the development of anti-cancer agents.[13][14]

Safety and Handling

1,4-Bis(diethylamino)-2-butyne is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,4-Bis(diethylamino)-2-butyne is a symmetrical diaminoalkyne with well-defined chemical and physical properties. Its synthesis can be efficiently achieved through modern catalytic methods. The presence of both a reactive alkyne core and nucleophilic amino groups makes it a versatile building block in organic synthesis. While its direct role in drug development is still emerging, the structural motifs it contains are of significant interest in medicinal chemistry, suggesting potential for future applications in this field. This guide provides a foundational understanding of this compound for researchers and scientists, enabling its informed use in further investigations.

References

-

PubChem. (n.d.). 1,4-Bis(dimethylamino)-2-butyne. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(diethylamino)-2-butyne. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). N1,N1,N4,N4-Tetraethyl-2-butyne-1,4-diamine. American Chemical Society. Retrieved from [Link]

-

Cheméo. (n.d.). N,N,N',N',-Tetramethyl-2-butene-1,4-diamine. Retrieved from [Link]

-

GSRS. (n.d.). 1,4-BIS(DIETHYLAMINO)-2-BUTYNE. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,4-bis(dimethylamino)-2-butyne. Retrieved from [Link]

-

PubChem. (n.d.). N,N,2-trimethylbutane-1,4-diamine. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, Y., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.

- Pec, P., & Frébort, I. (1992). 1,4-Diamino-2-butyne as the mechanism-based pea diamine oxidase inhibitor. European Journal of Biochemistry, 209(2), 661-665.

- Arrowsmith, M., et al. (2016).

- Feng, H., et al. (2012). Synthesis of symmetric 1,4-diamino-2-butynes via a Cu(I)-catalyzed one-pot A3-coupling/decarboxylative coupling of a propiolic acid, an aldehyde, and an amine. The Journal of Organic Chemistry, 77(11), 5149-5154.

- Rout, S. K., et al. (2020). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes.

- Szabó, A., et al. (2024). Synthesis and Antiproliferative Effect of New Alkyne-Tethered Vindoline Hybrids Containing Pharmacophoric Fragments. Molecules, 29(14), 3245.

-

Reddit. (2024). Distinguishing between 1 butyne and 2 butyne by using IR spectroscopy. Retrieved from [Link]

- McDonald, T. O., et al. (2016). N,N-Bis(glycityl)amines as anti-cancer drugs. Bioorganic & Medicinal Chemistry, 24(17), 3943-3952.

-

MDPI. (2024). Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene. Retrieved from [Link]

- Zee-Cheng, R. K., & Cheng, C. C. (1978). Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones. Journal of Medicinal Chemistry, 21(3), 291-294.

- Google Patents. (n.d.). CN101735067A - Synthesis method of 1,4-butanediamine.

-

NIST. (n.d.). 2-Butyne-1,4-diol. NIST WebBook. Retrieved from [Link]

-

Michigan State University. (n.d.). Alkyne Reactivity. Department of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-bis(trimethylsilyl)buta-1,3-diyne. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Terminal-alkyne amino acids from Streptomyces spp. (B) Proposed.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]

- Google Patents. (n.d.). US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization.

- Journal of Medicinal Chemistry. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiprolifer.

-

MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]

- ACS Omega. (2019).

-

ResearchGate. (2022). (PDF) Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Retrieved from [Link]

Sources

- 1. 1,4-Bis(diethylamino)-2-butyne | C12H24N2 | CID 7740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-|lookchem [lookchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 1,4-Bis(dimethylamino)-2-butyne | C8H16N2 | CID 66075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Synthesis of symmetric 1,4-diamino-2-butynes via a Cu(I)-catalyzed one-pot A3-coupling/decarboxylative coupling of a propiolic acid, an aldehyde, and an amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Alkyne Reactivity [www2.chemistry.msu.edu]

- 10. 1,4-Diamino-2-butyne as the mechanism-based pea diamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. N,N-Bis(glycityl)amines as anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N,N,N',N'-tetraethyl-2-butyne-1,4-diamine in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of N,N,N',N'-tetraethyl-2-butyne-1,4-diamine (CAS No. 105-18-0). Lacking extensive published quantitative data, this document establishes a predictive solubility framework based on the compound's physicochemical properties and the fundamental principles of solvent-solute interactions. It offers researchers, scientists, and drug development professionals a robust, field-proven experimental protocol for the precise quantitative determination of its solubility in various organic media. This guide is designed to empower users with the foundational knowledge and practical methodology required to effectively utilize this compound in their research and development endeavors.

Introduction to N,N,N',N'-tetraethyl-2-butyne-1,4-diamine

N,N,N',N'-tetraethyl-2-butyne-1,4-diamine is a bifunctional organic molecule characterized by a central alkyne group flanked by two diethylamino functionalities. Its unique structure, combining the rigidity of the butyne backbone with the basicity and nucleophilicity of tertiary amines, makes it a compound of interest in coordination chemistry, as a building block in organic synthesis, and as a potential ligand or curing agent.

In any application, from reaction chemistry to formulation, understanding the compound's solubility is a critical first step. Solubility dictates the choice of solvent for a reaction, influences purification methods such as crystallization, and is a key parameter in formulation science. This guide provides a detailed examination of its expected solubility profile and the means to quantify it.

Physicochemical Profile & Predicted Solubility

The solubility of a solute is governed by the principle of "like dissolves like," which relates the intermolecular forces of the solute and solvent.[1] The structure of N,N,N',N'-tetraethyl-2-butyne-1,4-diamine offers clear insights into its expected behavior.

Key Structural Features:

-

Molecular Formula: C₁₂H₂₄N₂[2]

-

Molecular Weight: 196.34 g/mol [2]

-

Hydrogen Bond Acceptors: Two tertiary amine nitrogen atoms.[2]

-

Hydrogen Bond Donors: None.[2]

-

Nonpolar Character: A significant portion of the molecule consists of a 12-carbon hydrocarbon skeleton and eight ethyl groups, lending it considerable nonpolar, lipophilic character. The estimated LogP (octanol-water partition coefficient) of 1.67 further indicates a preference for nonpolar environments.[2]

Based on this profile, we can predict its solubility across different solvent classes. The large, nonpolar hydrocarbon structure will be the dominant factor, while the polar tertiary amine groups will allow for some interaction with more polar solvents.

Predicted Solubility Profile:

-

High Solubility / Miscibility: Expected in nonpolar and moderately polar aprotic solvents that can effectively solvate the large hydrocarbon portion of the molecule.

-

Examples: Toluene, Hexane, Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate.

-

-

Moderate Solubility: Expected in polar aprotic solvents. The polarity of the solvent can interact with the amine groups, but the large nonpolar part may limit miscibility.

-

Examples: Acetone, Acetonitrile, Dimethylformamide (DMF).

-

-

Low to Negligible Solubility: Expected in highly polar protic solvents. The molecule cannot donate hydrogen bonds, and its large hydrophobic body will resist solvation by a tightly knit, hydrogen-bonded solvent network like water.[1][3]

-

Examples: Water, Methanol, Ethanol.

-

Qualitative Solubility Data Summary

| Solvent Class | Solvent Example | Predicted Solubility | Primary Interaction Mechanism |

| Nonpolar Aprotic | Hexane, Toluene | High / Miscible | Van der Waals forces between the solvent and the compound's extensive hydrocarbon structure. |

| Ethers | Diethyl Ether, THF | High / Miscible | Primarily Van der Waals forces with some dipole-dipole interaction with the ether oxygen. |

| Halogenated | DCM, Chloroform | High / Miscible | Dipole-dipole and Van der Waals interactions. |

| Esters | Ethyl Acetate | High | A balance of dipole-dipole and Van der Waals interactions. |

| Ketones | Acetone | Moderate | Dipole-dipole interactions with the ketone carbonyl are favorable, but may be limited by the nonpolar bulk. |

| Nitriles | Acetonitrile | Moderate to Low | Strong dipole-dipole interactions of the solvent may not effectively solvate the nonpolar regions. |

| Polar Protic | Water, Methanol | Very Low / Insoluble | The compound cannot overcome the strong hydrogen bonding network of the solvent. |

| Acidic Aqueous | 5% aq. HCl | Soluble | The basic amine groups will be protonated to form a more polar ammonium salt, which is water-soluble.[4] |

Experimental Protocol for Quantitative Solubility Determination

To establish precise solubility data, a robust experimental protocol is essential. The following gravimetric method is a self-validating system for determining the solubility of a solid compound like N,N,N',N'-tetraethyl-2-butyne-1,4-diamine at a given temperature.

Principle

A supersaturated solution of the compound is prepared in the solvent of interest at a controlled temperature. The solution is allowed to equilibrate, after which the undissolved solid is removed. A known volume of the saturated supernatant is then evaporated to dryness, and the mass of the dissolved solid is measured.

Causality Behind Experimental Choices

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath is crucial for obtaining reproducible and accurate results.

-

Equilibration Time: Achieving true saturation is not instantaneous. A sufficient stirring time (e.g., 24 hours) ensures that the system has reached thermodynamic equilibrium.

-

Supersaturation Approach: Starting with an excess of solid ensures that the solution becomes saturated.

-

Filtration: Using a syringe filter removes all undissolved particulates, ensuring that the weighed sample contains only the dissolved solute.

-

Gravimetric Analysis: Evaporating the solvent and weighing the residue is a direct and highly accurate method for determining the mass of the non-volatile solute.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 10-12 tared, clean glass vials with screw caps. Record the empty mass of each vial (M_vial).

-

Select a panel of organic solvents for testing (e.g., Hexane, Toluene, THF, Acetone, Acetonitrile).

-

-

Sample Addition:

-

To a larger vessel (e.g., a 20 mL scintillation vial), add a precisely known volume of the chosen solvent (e.g., 10.0 mL).

-

Add an excess of N,N,N',N'-tetraethyl-2-butyne-1,4-diamine to the solvent (e.g., 1-2 grams). There should be a significant amount of undissolved solid.

-

-

Equilibration:

-

Seal the vessel tightly to prevent solvent evaporation.

-

Place the vessel in a temperature-controlled shaker or on a stir plate within a water bath set to the desired temperature (e.g., 25 °C).

-

Stir the slurry vigorously for 24 hours to ensure equilibrium is reached.

-

-

Sample Collection:

-

After 24 hours, stop the stirring and allow the undissolved solid to settle for at least 1 hour within the temperature-controlled bath.

-

Carefully draw a known volume of the clear supernatant (e.g., 2.00 mL) using a volumetric pipette or a calibrated micropipette.

-

Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the saturated solution into one of the pre-weighed vials. This step is critical to remove any fine, undissolved particles.

-

-

Solvent Evaporation:

-

Place the uncapped vials in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant mass is achieved. Alternatively, a gentle stream of nitrogen can be used.

-

-

Measurement & Calculation:

-

Allow the vials to cool to room temperature in a desiccator.

-

Weigh the vials containing the dried solute residue. Record this mass (M_total).

-

Calculate the mass of the dissolved solid (M_solute) = M_total - M_vial.

-

Calculate the solubility in g/L: Solubility (g/L) = M_solute (g) / Volume of aliquot (L)

-

Visualization of Experimental Workflow

Caption: Workflow for quantitative solubility determination.

Factors Influencing Solubility

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to report the temperature at which any solubility measurement is made.

-

Solvent Purity: Impurities in the solvent can alter its polarity and other physical properties, thereby affecting the measured solubility.

-

Compound Purity: Impurities in the N,N,N',N'-tetraethyl-2-butyne-1,4-diamine can also lead to erroneous results.

Conclusion

N,N,N',N'-tetraethyl-2-butyne-1,4-diamine is a predominantly nonpolar compound with two basic tertiary amine centers. This structure renders it highly soluble in nonpolar and moderately polar aprotic organic solvents, while being largely insoluble in polar protic solvents like water. Its solubility in acidic aqueous solutions is significantly enhanced due to the formation of ammonium salts. For applications requiring precise concentration data, the detailed gravimetric protocol provided in this guide offers a reliable and accurate method for quantitative determination. This foundational data is essential for the effective design of synthetic routes, purification schemes, and final product formulations.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- LookChem. (n.d.). 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl-.

- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- CAS Common Chemistry. (n.d.). Tetraethyl-2-butyne-1,4-diamine.

- Solubility of Things. (n.d.). ethylenediamine.

- University of Calgary. (2023). Solubility of Organic Compounds.

Sources

Safety Data Sheet (SDS) for N,N,N',N'-tetraethyl-2-butyne-1,4-diamine

Topic: Technical Monograph & Safety Guide: N,N,N',N'-Tetraethyl-2-butyne-1,4-diamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Critical Safety, Synthesis, and Application Protocols for Drug Discovery[1]

Introduction & Chemical Identity

N,N,N',N'-tetraethyl-2-butyne-1,4-diamine (CAS 105-18-0) is a bis-functional tertiary amine possessing a central alkyne moiety. In pharmaceutical research, it serves as a pivotal intermediate for synthesizing muscarinic acetylcholine receptor agonists (such as tremorine and oxotremorine analogs) and as a ligand in organometallic catalysis.

Unlike simple alkylamines, the presence of the internal alkyne bond (–C≡C–) introduces specific reactivity profiles—namely, the potential for acetylide formation (if terminal, though this is internal) and susceptibility to hydrogenation or hydration. This guide synthesizes safety data with practical handling protocols derived from its structure-activity relationships (SAR).

Physicochemical Profile

Data aggregated from predicted models and read-across from homologous diamines (e.g., CAS 111-53-5).

| Property | Value | Technical Implication |

| CAS Number | 105-18-0 | Unique identifier for inventory/regulatory tracking. |

| Molecular Formula | C₁₂H₂₄N₂ | MW: 196.33 g/mol . |

| Physical State | Liquid (Colorless to pale yellow) | Viscosity increases with oxidation; keep under inert gas. |

| Boiling Point | ~115–120 °C at 10 mmHg | High boiling point allows for high-temp reactions but requires vacuum distillation for purification. |

| Flash Point | ~99 °C (Closed Cup) | Class IIIB Combustible Liquid. Preheating required for ignition, but vapors can travel. |

| Density | 0.87 g/cm³ | Floats on water; complicates spill cleanup in aqueous environments. |

| pKa | ~8.5–9.5 (Estimated) | Moderately basic; will form salts rapidly with mineral acids. |

Hazard Identification & Risk Assessment (GHS)

Signal Word: DANGER

This compound exhibits the dual hazards of a corrosive amine and a systemic toxin . The lipophilic ethyl groups facilitate rapid dermal absorption, making skin contact as dangerous as ingestion.

Core GHS Classifications

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Serious Eye Damage: Category 1 (Irreversible damage).

Diagram 1: Emergency Response Decision Tree

This workflow dictates the immediate actions required upon exposure or release.

Caption: Decision logic for immediate response to N,N,N',N'-tetraethyl-2-butyne-1,4-diamine exposure incidents.

Handling, Storage, & Stability Protocols

Expert Insight: The alkyne bond is thermodynamically stable but kinetically reactive toward heavy metals. The amine groups are prone to N-oxidation.

Storage Architecture

-

Atmosphere: Store under Argon or Nitrogen . Oxygen exposure leads to the formation of N-oxides, which can decompose exothermically.

-

Container Material:

-

Recommended: Borosilicate glass, Stainless Steel (316L), HDPE.

-

Prohibited:Copper, Silver, Brass, Bronze.

-

Reasoning: While internal alkynes are less prone to forming explosive acetylides than terminal alkynes, trace hydrolysis or impurities can generate terminal species. Copper acetylides are shock-sensitive explosives [2].

-

-

Temperature: Ambient (15–25 °C) is generally acceptable, but refrigeration (2–8 °C) extends shelf life by retarding oxidation.

Handling Precautions[2][3][6][7][8]

-

Permeation: Standard nitrile gloves are insufficient for prolonged contact with diamines. Use Laminate Film (Silver Shield/4H) or double-gloved Nitrile/Neoprene for incidental splash protection.

-

Ventilation: All transfers must occur in a fume hood. The vapor pressure is low, but the toxicity threshold is also low.

Synthesis & Application in Drug Discovery

Context: This compound is a structural homolog of the tremorine/oxotremorine class of muscarinic agonists. In drug development, it is used to probe the steric bulk tolerance of the muscarinic acetylcholine receptor (mAChR) binding pocket.

Synthesis Pathway (Mannich Reaction)

The industrial and laboratory synthesis relies on the Mannich reaction, utilizing acetylene (or a precursor), formaldehyde, and diethylamine.

Diagram 2: Synthesis & Application Workflow

This diagram illustrates the formation of the diamine and its downstream conversion to pharmacological agents.

Caption: Mannich synthesis pathway and downstream application in muscarinic agonist development.

Experimental Protocol: Synthesis of Oxotremorine Analogs

Derived from standard Mannich base protocols [3, 4].

-

Reagents: Paraformaldehyde (2.2 eq), Diethylamine (2.2 eq), Propargyl alcohol or Acetylene source, CuCl (cat).

-

Procedure:

-

Purification: Vacuum distillation is mandatory to remove unreacted amine and copper residues.

Toxicological & Ecological Impact

Toxicology (Read-Across Analysis)

Due to the scarcity of specific LD50 data for the tetraethyl derivative, safety margins are calculated based on the tetramethyl analog (CAS 111-53-5) and the diol precursor.

-

Acute Oral Toxicity: Estimated LD50 < 200 mg/kg (Rat).[7]

-

Target Organs: Central Nervous System (tremors, cholinergic crisis), Liver (necrosis), Kidneys.

-

Symptoms: Salivation, lacrimation, urination, defecation (SLUD syndrome - typical of cholinergic overstimulation), followed by respiratory depression.

Ecological Fate

-

Aquatic Toxicity: High. Amines are generally toxic to aquatic life due to pH alteration and direct membrane disruption.

-

Biodegradability: Not readily biodegradable. The tertiary amine structure resists oxidative cleavage in standard wastewater treatment.

-

Disposal: Incineration with a scrubber for Nitrogen Oxides (NOx) is the only approved disposal method.

References

-

National Institutes of Health (NIH) - PubChem. 2-Butyne-1,4-diol Toxicity Data. Available at: [Link]

-

Organic Syntheses. Copper-Catalyzed Semi-Reduction of Alkynes. Org.[6] Synth. 2016, 93, 385-400.[5] Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of bis-spirocyclic derivatives via Mannich-type reactions. Available at: [Link]

-

LookChem. 2-Butyne-1,4-diamine, N,N,N',N'-tetraethyl- Product Information. Available at: [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. newpig.scene7.com [newpig.scene7.com]

- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]

- 4. Copper(II) complexes with 4-(diethylamino)salicylaldehyde and α-diimines: Anticancer, antioxidant, antigenotoxic effects and interaction with DNA and albumins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. pentachemicals.eu [pentachemicals.eu]

Tertiary Diamine Ligands Containing Alkyne Backbone: Structural Architecture, Synthesis, and Catalytic Utility

Executive Summary

Tertiary diamine ligands featuring an alkyne backbone—exemplified by

This guide details the physicochemical properties, synthetic pathways, and specific applications of these ligands in organometallic catalysis and medicinal chemistry (specifically PROTAC linker design).

Part 1: Structural Architecture & Ligand Design

The Geometry of Rigidity

The defining feature of this ligand class is the linear 2-butyne spacer. Unlike the ethylene bridge in TMEDA, which allows free rotation and facile cis-coordination, the alkyne bond imposes a linear geometry (

-

Bite Angle & Chelation: The distance between the two nitrogen donors in TMBDA is significantly larger than in TMEDA. Consequently, TMBDA struggles to form monomeric chelate rings with small metal ions (Li

, Mg -

-Interaction: The alkyne triple bond is not merely a spacer; it is an electron-rich moiety capable of

Comparative Analysis

| Feature | TMEDA (Saturated) | TMBDA (Alkyne Backbone) |

| Backbone Hybridization | sp | sp (Rigid/Linear) |

| N-N Distance | ~3.0 Å (adjustable) | ~4.1 Å (fixed) |

| Primary Coordination | Chelating ( | Bridging ( |

| Electronic Effect | ||

| Key Application | Lithiation (Chelation) | Deaggregation (Bridging), Cu-Catalysis |

Coordination Modes Visualization

Part 2: Synthetic Methodologies

Two primary routes exist for synthesizing tertiary diamine alkynes: the classical Nucleophilic Substitution (ideal for lab scale) and the A3 Coupling (ideal for combinatorial/medicinal chemistry).

Method A: Nucleophilic Substitution (Lab Scale Protocol)

This method utilizes 1,4-dichloro-2-butyne as the electrophile. It is robust, scalable, and avoids the use of gaseous acetylene.

Protocol: Synthesis of

-Tetramethyl-2-butyne-1,4-diamine

Reagents:

-

1,4-Dichloro-2-butyne (1.0 equiv)

-

Dimethylamine (40% aq. solution or ethanolic solution) (4.0 - 5.0 equiv)

-

Potassium Carbonate (

) (2.5 equiv) -

Solvent: Acetonitrile (ACN) or THF.

Step-by-Step Workflow:

-

Preparation: Charge a round-bottom flask with

and Acetonitrile. Cool to 0°C. -

Amine Addition: Add the dimethylamine solution slowly. If using aqueous amine, ensure vigorous stirring.

-

Electrophile Addition: Add 1,4-dichloro-2-butyne dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C during addition to prevent polymerization of the alkyne.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in 1M HCl (converting amines to salts), wash with ether (removes non-basic impurities), then basify the aqueous layer with NaOH pellets to pH >12.

-

Isolation: Extract with diethyl ether (

), dry over -

Distillation: Purify by vacuum distillation (bp ~70-75°C at 15 mmHg) to obtain a clear, colorless oil.

Method B: Copper-Catalyzed A3 Coupling (Medicinal Chemistry)

For complex ligands (e.g., PROTAC linkers), the Aldehyde-Alkyne-Amine (A3) coupling is superior due to its modularity.

-

Reaction:

-

Mechanism: The Cu(I) activates the terminal alkyne, forming a copper acetylide which attacks the iminium ion generated in situ from the aldehyde and amine.

Part 3: Catalytic & Medicinal Utility[1]

Organolithium Chemistry: The "Deaggregation" Effect

In lithiation reactions (e.g., generating n-BuLi aggregates), TMEDA is added to break hexamers into reactive dimers/monomers via chelation. TMBDA acts differently:

-

Mechanism: Due to the wide N-N distance, TMBDA cannot chelate a single Li atom. Instead, it bridges two Li centers, breaking up large aggregates into solvated open dimers .

-

Result: This often leads to different regioselectivity in lithiation reactions compared to TMEDA, as the steric environment around the Li center is less crowded but the aggregate size is still reduced.

Medicinal Chemistry: Rigid Linkers in PROTACs

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the E3 ligase ligand and the Target Protein ligand is critical.

-

Entropic Penalty: Flexible alkyl chains have high entropic penalties upon binding.

-

Alkyne Solution: The 2-butyne-1,4-diamine motif introduces a rigid, linear segment. This restricts the conformational space, potentially improving the binding affinity and cell permeability of the drug molecule.

-

Click Chemistry Ready: The internal alkyne can be partially reduced to a cis-alkene (using Lindlar catalyst) or fully reduced, offering a "structure-activity relationship (SAR) kit" to tune linker geometry from linear (

) to bent (

Pathway Diagram: A3 Coupling for Linker Synthesis

References

-

Structural Analysis of Alkyne Complexes: Title: Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Synthesis via A3 Coupling: Title: Synthesis of symmetric 1,4-diamino-2-butynes via a Cu(I)-catalyzed one-pot A3-coupling/decarboxylative coupling. Source: Journal of Organic Chemistry (PubMed). URL:[Link]

-

Medicinal Chemistry Applications: Title: Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Source: ACS Medicinal Chemistry Letters. URL:[Link]

-

Copper Coordination Chemistry: Title: Copper(I) π-complexes with 2-butyne-1,4-diol: Synthesis and crystal structure. Source: Russian Journal of Coordination Chemistry (via ResearchGate). URL:[Link]

The Architect's Guide to High-Throughput Screening: A Methodological and Application Whitepaper

Abstract

High-Throughput Screening (HTS) represents a paradigm shift in early-stage drug discovery, moving from hypothesis-driven, individual tests to a data-driven, massively parallel approach. By integrating robotics, automation, miniaturization, and sophisticated data analysis, HTS enables the rapid evaluation of vast chemical libraries against biological targets to identify "hits"—compounds that elicit a desired biological response.[1][2] This guide provides a comprehensive technical overview of the HTS workflow, from foundational principles and rigorous assay development to data analysis and hit confirmation. It is intended for researchers, scientists, and drug development professionals seeking to design, execute, and interpret HTS campaigns with scientific integrity and maximal efficiency. We will explore the causality behind critical experimental choices, detail self-validating protocols, and ground our discussion in authoritative standards to empower the next generation of discovery.

Introduction: The HTS Imperative in Modern Drug Discovery

The journey to a new therapeutic is long and arduous, with the initial identification of a promising lead compound being a critical bottleneck. Traditional methods, testing compounds one by one, are insufficient to explore the vast chemical space required to find novel starting points. HTS was born from this necessity, transforming drug discovery by enabling the screening of hundreds of thousands, or even millions, of compounds in a matter of days.[3][4] This acceleration is achieved through a combination of automation, which enhances reproducibility and reduces manual error, and miniaturization, which conserves precious reagents and compound stocks by using high-density microplates (e.g., 384, 1536, or 3456 wells).[1][5]

The core function of HTS is to efficiently sift through large compound libraries to find "hits," which serve as the starting points for medicinal chemistry optimization and further development.[1] It is not a tool for identifying market-ready drugs, but rather for providing high-quality, validated starting points for the drug discovery pipeline.[6]

Foundational Pillars of a Successful HTS Campaign

A successful HTS campaign is built on a foundation of meticulous planning and a deep understanding of its core components. The entire process is a highly integrated system where the quality of each step dictates the success of the next.

Key Components:

-

Compound Library: A diverse collection of small molecules, natural products, or other chemical entities that will be screened. The quality and diversity of the library are paramount to increasing the chances of finding novel chemotypes.[7]

-

Biological Assay: The experimental model designed to measure the effect of a compound on a specific biological target or pathway.[8] The choice and design of the assay are the most critical factors in an HTS campaign.

-

Automation & Liquid Handling: Robotic systems that precisely and rapidly dispense nanoliter to microliter volumes of compounds and reagents into microplates.[5][9][10] This is the engine of HTS, ensuring speed, precision, and reproducibility.[9]

-

Detection Instrumentation: Sensitive plate readers that measure the signal generated by the assay (e.g., fluorescence, luminescence, absorbance) to quantify the compound's effect.[6]

-

Data Analysis & Informatics: Specialized software and statistical methods to handle the massive datasets generated, normalize data, identify hits, and filter out false positives.[11][12]

Caption: Core components of the High-Throughput Screening ecosystem.

Methodological Deep Dive: Assay Development and Validation

The assay is the heart of the HTS campaign. Its design determines the biological relevance of the screen and the quality of the data generated. A robust assay must be sensitive, specific, reproducible, and amenable to automation and miniaturization. The authoritative resource for these principles is the Assay Guidance Manual (AGM) , a comprehensive guide developed by experts from industry, academia, and government, and hosted by the National Center for Advancing Translational Sciences (NCATS).[13][14][15][16]

Choosing the Right Assay: Biochemical vs. Cell-Based

The first critical decision is the choice between a biochemical and a cell-based assay format. This choice is a trade-off between the simplicity and directness of a biochemical assay and the physiological relevance of a cell-based one.

| Assay Type | Description | Advantages | Disadvantages |

| Biochemical | Uses purified components (e.g., enzymes, receptors) in a controlled, in vitro environment.[17][18] | - High throughput- Lower variability- Direct target interaction- Mechanistically clear | - Lacks physiological context- May miss compounds requiring cellular metabolism- Target protein may not behave as it does in vivo |

| Cell-Based | Uses living cells to measure a compound's effect on a cellular process (e.g., signaling, gene expression, viability).[17][19][20] | - High physiological relevance[21]- Assesses membrane permeability and cytotoxicity[19]- Can identify pathway modulators | - Higher variability- More complex to develop and run- Specific target may be ambiguous (phenotypic screening) |

Causality: The choice depends on the project's goal. To find a direct inhibitor of a purified kinase, a biochemical assay is ideal. To find a compound that reverses a disease phenotype in a patient-derived cell line, a cell-based assay is necessary, as it integrates the complexity of cellular pathways.[20][21]

The Self-Validating System: Assay Validation Protocol

An HTS assay must be rigorously validated before committing the time and resources of a full-scale screen.[22][23] This validation process establishes the assay's performance, robustness, and statistical confidence. The key statistical parameter used is the Z'-factor (Z-prime) .[3][8][24]

The Z'-Factor: The Z'-factor is a statistical metric that quantifies the separation between the positive and negative control populations, accounting for both the dynamic range and the data variation.[24][25] It provides a single, dimensionless number to assess the quality and suitability of an assay for HTS.[8]

The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

-

μp and σp are the mean and standard deviation of the positive control.

-

μn and σn are the mean and standard deviation of the negative control.

Interpretation of Z'-Factor Values:

| Z'-Factor Value | Assay Classification | Suitability for HTS |

| ≥ 0.5 | Excellent Assay | Ideal for HTS. Clear separation between controls.[25][26] |

| 0 < Z' < 0.5 | Marginal Assay | May be acceptable, but hit identification will be challenging.[26] |

| ≤ 0 | Unacceptable Assay | No separation between controls; not suitable for screening.[8][26] |

Expertise: While a Z' ≥ 0.5 is the gold standard, complex cell-based or high-content screens may sometimes proceed with a lower Z' if the phenotype is subtle but valuable.[27] However, this increases the risk of false positives and negatives and requires more rigorous hit confirmation.

Protocol: Z'-Factor Determination

-

Plate Layout: Design a 384-well plate layout. Dedicate half the plate (e.g., columns 1-12) to the negative control (e.g., DMSO vehicle) and the other half (columns 13-24) to the positive control (a known activator or inhibitor).

-

Reagent Preparation: Prepare all assay reagents (cells, enzymes, substrates, buffers) in bulk to ensure consistency across the plate.

-

Dispensing: Use automated liquid handlers to dispense reagents and controls into the plate according to the assay protocol.

-

Incubation: Incubate the plate for the predetermined time at the optimal temperature.

-

Signal Detection: Read the plate using the appropriate detection instrument (e.g., fluorescence plate reader).

-

Calculation:

-

Calculate the mean (μp) and standard deviation (σp) for the 192 positive control wells.

-

Calculate the mean (μn) and standard deviation (σn) for the 192 negative control wells.

-

Apply the Z'-factor formula.

-

-

Acceptance: If Z' ≥ 0.5, the assay is considered validated for HTS. This process should be repeated on multiple days to ensure reproducibility.[22][23]

The HTS Workflow: From Library to Confirmed Hit

The HTS process is a multi-stage funnel designed to progressively narrow down a large library to a small number of high-quality, validated hits.[28]

Caption: The sequential workflow of a typical HTS campaign.

-

Primary Screen: The entire compound library is screened at a single concentration.[12] The goal is speed and efficiency to identify any compound showing activity above a predefined threshold. These initial "actives" or "primary hits" are expected to contain a significant number of false positives.

-

Hit Confirmation: Actives from the primary screen are "cherry-picked" from the library and re-tested under the exact same assay conditions to confirm their activity.[12][29] This step eliminates random errors and poorly reproducible compounds.

-

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration curve). This allows for the determination of potency (IC50 or EC50 values) and helps to prioritize the most potent compounds for further investigation.[12]

-

Secondary and Orthogonal Assays: Potent hits are tested in different assays to further validate their activity.[12]

-

Causality: An orthogonal assay is critical for building confidence in a hit. It uses a different technology or method to measure the same biological endpoint.[12] For example, if the primary assay used fluorescence, an orthogonal assay might use luminescence or a label-free method. This ensures the observed activity is not an artifact of the primary assay's technology (e.g., compound auto-fluorescence).[30]

-

Secondary assays are often more physiologically relevant (e.g., a cell-based assay if the primary was biochemical) to confirm the compound's activity in a more complex biological system.[12]

-

-

Preliminary SAR Analysis: Chemists and biologists analyze the data from the validated hits to identify preliminary Structure-Activity Relationships (SAR) .[29] This involves looking for trends where small changes in a compound's chemical structure lead to predictable changes in its biological activity. This analysis informs the selection of hit series for full-scale lead optimization.[11][29]

The Future of HTS: Smarter, Faster, and More Predictive

HTS is continuously evolving, driven by technological and conceptual advancements. The focus is shifting from merely increasing the quantity of plates screened to enhancing the quality and biological relevance of the data produced.[7][31][32]

Key Future Trends:

-

AI and Machine Learning: AI is being integrated to improve nearly every step of the HTS process, from predicting compound activity in virtual screens to more accurately identifying hits from noisy data and prioritizing them for follow-up.[33][7][34]

-

Phenotypic & High-Content Screening (HCS): Instead of a single target, HCS uses automated microscopy and image analysis to measure multiple parameters of a cell's response to a compound, providing a much richer, systems-level view of its biological effects.

-

3D Cell Models and Organoids: Screening in more physiologically relevant models like 3D spheroids or organoids provides more predictive data on a compound's efficacy and toxicity earlier in the discovery process.[7][34]

-

DNA-Encoded Libraries (DEL): This technology allows for the screening of billions or even trillions of compounds at once by tagging each molecule with a unique DNA barcode, dramatically expanding the chemical space that can be explored.[28]

Conclusion

High-Throughput Screening is an indispensable engine for modern drug discovery.[4][5] It is a multidisciplinary field that demands expertise in biology, chemistry, engineering, and data science. The success of an HTS campaign does not hinge on speed alone, but on the rigorous, logical, and self-validating framework within which it is executed. By focusing on robust assay development, employing stringent validation criteria like the Z'-factor, and executing a multi-stage hit confirmation process, researchers can confidently identify high-quality starting points for the development of new medicines. As technology continues to advance, HTS will become an even more powerful, precise, and predictive tool in the quest for novel therapeutics.

References

- The Crucial Role of Liquid Handling Instruments in High-Throughput Screening - Microlit USA. (2024). Microlit USA.

- High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen.

- Accelerating Discovery: The Role of Automated Liquid Handling in High-Throughput Screening. (2023). Medium.

- Advancing High-Throughput Screening: 6 Key Advantages of Automated Liquid Handlers. (2024). Unknown Source.

- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Unknown Source.

- The future of high-throughput screening. (2008). PubMed.

- High-Throughput Screening (HTS). (n.d.). Beckman Coulter Life Sciences.

- Assay Guidance Manual. (2025). NCBI Bookshelf - NIH.

- What is High-Throughput Screening in Drug Discovery. (2024). Aragen Life Sciences.

- The role of liquid handling technologies in successfully executing screening campaigns. (2008). Drug Discovery World.

- Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.

- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). Unknown Source.

- High-Throughput Screening Methods in Drug Discovery. (2014). Pharma Models.

- High-throughput screening (HTS). (n.d.). BMG LABTECH.

- How Is High Throughput Screening Transforming Drug Discovery? (2025). MarketsandMarkets.

- The High-Throughput Screening Transformation in Modern Drug Development. (2025). That's Nice.

- Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.

- Z-factor - Wikipedia. (n.d.). Wikipedia.

- The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (2018). Promega Corporation.

- Assay Guidance Manual. (n.d.). NCBI Bookshelf - NIH.

- (PDF) The Future of High-Throughput Screening. (2025). ResearchGate.

- High throughput screening in modern drug discovery. (n.d.). Unknown Source.

- High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC) - UCSF.

- What is Z' (read Z-factor)? (2024). RxPlora.

- HTS Assay Validation - Assay Guidance Manual. (2012). NCBI Bookshelf - NIH.

- Cell-based assays in high-throughput mode (HTS). (n.d.). biotechnologia-journal.org.

- Introduction - High-Throughput Screening Center. (2007). Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center.

- Hit Identification - Revolutionizing Drug Discovery | Explore Now. (n.d.). Vipergen.

- Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. (n.d.). Carpenter-Singh Lab.

- Analysis of HTS data. (2017). Cambridge MedChem Consulting.

- High Throughput Screening (HTS) Services. (n.d.). Evotec.

- Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. (2018). SciSpace.

- How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs.

- Assay Validation in High Throughput Screening – from Concept to Application. (2015). IntechOpen.

- Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global.

- What is High-Throughput Screening (HTS)? (2024). LabKey.

- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.

- Cell-based assays on the rise. (2022). BMG LABTECH.

- (PDF) The Assay Guidance Manual : Quantitative Biology and Pharmacology in Preclinical Drug Discovery. (2012). ResearchGate.

- HTS Assay Development. (n.d.). BOC Sciences.

Sources

- 1. High-Throughput Screening Methods in Drug Discovery [pharmamodels.net]

- 2. labkey.com [labkey.com]

- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 4. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 5. Liquid-Handling in High-Throughput Screening [microlit.us]

- 6. bmglabtech.com [bmglabtech.com]

- 7. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 8. Z-factor - Wikipedia [en.wikipedia.org]

- 9. medium.com [medium.com]

- 10. beckman.it [beckman.it]

- 11. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. High Throughput Screening (HTS) Services | Evotec [evotec.com]

- 13. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]

- 15. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. lifescienceglobal.com [lifescienceglobal.com]

- 19. biotechnologia-journal.org [biotechnologia-journal.org]

- 20. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 25. bellbrooklabs.com [bellbrooklabs.com]

- 26. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 27. carpenter-singh-lab.broadinstitute.org [carpenter-singh-lab.broadinstitute.org]

- 28. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

- 29. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 30. bellbrooklabs.com [bellbrooklabs.com]

- 31. The future of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. pharmasalmanac.com [pharmasalmanac.com]

- 34. How Is High Throughput Screening Transforming Drug Discovery? [marketsandmarkets.com]

An In-Depth Technical Guide to the Mannich-Type Reaction of Acetylene, Paraformaldehyde, and Diethylamine

Abstract

This technical guide provides a comprehensive protocol for the synthesis of N,N-diethylpropargylamine via the Mannich-type reaction of acetylene, paraformaldehyde, and diethylamine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, critical safety considerations, and methods for purification and analysis. The causality behind experimental choices is elucidated to ensure a thorough understanding of this important synthetic transformation.

Introduction: The Significance of Propargylamines

Propargylamines are a pivotal class of organic compounds characterized by an amino group attached to a propargyl moiety. They serve as versatile building blocks in organic synthesis, finding extensive application in the preparation of pharmaceuticals, agrochemicals, and functional materials.[1] The inherent reactivity of the alkyne and the amino group allows for a diverse range of subsequent chemical modifications. The specific target of this guide, N,N-diethylpropargylamine, is a valuable intermediate in various synthetic pathways.

The Mannich reaction is a classic and powerful tool in organic chemistry for the aminoalkylation of an acidic proton located alpha to a carbonyl group.[2] In the context of this guide, we explore a variation of this reaction where a terminal alkyne, acetylene, provides the requisite acidic proton for the three-component condensation with formaldehyde (generated from paraformaldehyde) and a secondary amine, diethylamine.[3]

Unraveling the Reaction: Mechanism and Rationale

The synthesis of N,N-diethylpropargylamine from acetylene, paraformaldehyde, and diethylamine proceeds through a well-established Mannich reaction mechanism.[2] A thorough understanding of this mechanism is paramount for optimizing reaction conditions and mitigating potential side reactions.

Formation of the Eschenmoser's Salt Analogue

The reaction is initiated by the in-situ formation of a reactive electrophilic species, the N,N-diethyliminium ion, which can be considered an analogue of Eschenmoser's salt. This occurs through the reaction of diethylamine with formaldehyde, which is generated from the depolymerization of paraformaldehyde.[4]

Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient and anhydrous source of formaldehyde.[5] Its depolymerization can be achieved by heating or under basic conditions, releasing formaldehyde monomers into the reaction mixture.[6]

The diethylamine then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting hemiaminal yields the electrophilic N,N-diethyliminium ion.

Figure 1: Formation of the N,N-Diethyliminium Ion.

Acetylene as the Nucleophile: The Role of the Catalyst

Acetylene, with a pKa of approximately 25, is weakly acidic.[7] To facilitate its deprotonation and enhance its nucleophilicity, a catalyst is typically employed. Copper salts, particularly copper(I) chloride, are highly effective for this purpose.[8] The catalyst reacts with acetylene to form a copper acetylide intermediate. This intermediate is significantly more nucleophilic than acetylene itself.

The formation of copper acetylide is a critical step, but it also introduces a significant safety hazard, as copper acetylide can be explosive when dry.[9][10] Therefore, the reaction is always conducted in a solvent to keep the acetylide solvated and minimize this risk.

The Carbon-Carbon Bond Forming Step

The final step of the mechanism involves the nucleophilic attack of the copper acetylide on the electrophilic carbon of the N,N-diethyliminium ion. This results in the formation of the desired product, N,N-diethylpropargylamine, and regeneration of the copper catalyst.

Figure 3: Experimental Workflow.

-

Flask Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter connected to an acetylene cylinder via a flow meter, and a dry ice/acetone condenser, add diethylamine (0.2 mol), paraformaldehyde (0.2 mol), and copper(I) chloride (0.01 mol).

-

Solvent Addition: Add 150 mL of anhydrous dioxane to the flask.

-

Inerting the System: Purge the entire system with a gentle stream of nitrogen or argon for 15-20 minutes to remove all air. This is a critical step to prevent the formation of explosive acetylene-air mixtures. [9]4. Acetylene Introduction: Begin bubbling acetylene gas through the reaction mixture at a controlled rate. The use of a gas dispersion tube ensures efficient dissolution of the gas.

-

Heating and Reaction: Gently heat the reaction mixture to 60-70°C using a heating mantle. Maintain this temperature and continue the acetylene flow for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Reaction Quenching: Once the reaction is complete, stop the acetylene flow and cool the flask to room temperature in an ice bath. Purge the system again with nitrogen to remove any residual acetylene.

-

Work-up: Slowly add 100 mL of a saturated aqueous solution of ammonium chloride to the reaction mixture to quench the reaction and dissolve the copper salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

| Parameter | Value |

| Diethylamine | 0.2 mol |

| Paraformaldehyde | 0.2 mol |

| Copper(I) Chloride | 0.01 mol |

| Dioxane (Solvent) | 150 mL |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

| Acetylene Pressure | Atmospheric (bubbling) |

Safety: A Self-Validating System of Precautions

The reaction described herein involves significant hazards, primarily associated with acetylene gas. A robust safety protocol is not merely a list of rules but a self-validating system where each step is designed to mitigate a specific, understood risk.

-

Acetylene Handling: Acetylene is highly flammable and can form explosive mixtures with air over a wide range of concentrations (2.5-82%). [11]It is also unstable under pressure and can decompose explosively.

-

Causality: The mandatory inert gas purge before and after the reaction directly addresses the risk of forming an explosive acetylene-air mixture.

-

Validation: The absence of oxygen in the reaction vessel is the primary control measure.

-

-

Copper Acetylide Formation: As previously mentioned, copper acetylide is a shock-sensitive explosive when dry. [10] * Causality: Conducting the reaction in a solvent ensures that the copper acetylide remains in solution, preventing its isolation in a dry, hazardous state.

-

Validation: At no point in the procedure should the reaction mixture be allowed to evaporate to dryness before the copper salts are removed during the work-up.

-

-

Exothermic Reaction: The Mannich reaction can be exothermic.

-

Causality: The controlled addition of reagents (if scaled up) and careful temperature monitoring are essential to prevent a runaway reaction.

-

Validation: Maintaining the reaction temperature within the specified range ensures a controlled reaction rate.

-

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and gloves, is mandatory. The entire procedure must be conducted in a well-ventilated fume hood.

Purification and Analysis: Ensuring Product Integrity

The crude N,N-diethylpropargylamine obtained after work-up will likely contain unreacted starting materials and byproducts. Purification is essential to obtain a product of high purity.

Purification by Vacuum Distillation

Vacuum distillation is the most effective method for purifying N,N-diethylpropargylamine, which is a liquid at room temperature. [12]

-

Apparatus: Assemble a standard vacuum distillation apparatus.

-

Procedure: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask. Collect the fraction that distills at the appropriate boiling point for N,N-diethylpropargylamine under the achieved vacuum.

Due to the basic nature of the amine product, interactions with acidic glass surfaces can sometimes be an issue. While not always necessary for this specific compound, for particularly sensitive amines, pretreatment of the distillation glassware with a silylating agent can be considered. For routine purifications, ensuring the glassware is scrupulously clean and dry is typically sufficient. The use of amine-functionalized silica for chromatographic purification can also be an effective strategy for removing impurities from basic compounds. [13]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic C≡C-H and C-N stretching vibrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the synthesis, leading to a decrease in yield and the formation of impurities.

-

Polymerization of Acetylene: Under certain conditions, particularly in the presence of acid or at high temperatures, acetylene can polymerize.

-

Mitigation: The use of a well-controlled temperature and a suitable catalyst helps to favor the desired reaction pathway over polymerization.

-

-

Formation of Butynediol: If water is present in the reaction mixture, the reaction of acetylene with two molecules of formaldehyde can lead to the formation of 1,4-butynediol.

-

Mitigation: The use of anhydrous solvent and paraformaldehyde as a dry source of formaldehyde minimizes the presence of water, thus suppressing this side reaction.

-

-

Over-alkylation: While less common with secondary amines, further reaction of the product is a possibility, though unlikely under these conditions.

Conclusion

The Mannich-type reaction of acetylene, paraformaldehyde, and diethylamine provides an efficient route to N,N-diethylpropargylamine, a valuable synthetic intermediate. This guide has detailed the underlying mechanism, a comprehensive experimental protocol, and critical safety considerations. By understanding the rationale behind each step, researchers can confidently and safely perform this synthesis, paving the way for further discoveries in drug development and materials science.

References

- Paananen, H., & Pakkanen, T. T. (n.d.). KRAFT LIGNIN REACTION WITH PARAFORMALDEHYDE. University of Eastern Finland, Department of Chemistry.

- Astor Scientific. (2025, October 13). Paraformaldehyde — Chemistry, Uses & Best Practices.

- IChemE. (n.d.). Hazards in handling acetylene in chemical processes, particularly under pressure.

- Beilstein Journals. (2025, March 13).

- Honeywell. (n.d.).

- DSpace. (n.d.). Controlling the Depolymerization of Paraformaldehyde with Pd–Phosphine Complexes.

- PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.

- Google Patents. (n.d.).

- PMC. (2024, January 2).

- Royal Society of Chemistry. (n.d.). Base and copper(i) catalyzed Mannich, alkyne hydroamination cascades for the direct synthesis of 2-methylenepyrrolidines.

- Biotage. (2023, January 19). Is there an easy way to purify organic amines?

- ResearchGate. (2013, November 1).

- SciSpace. (n.d.).

- Wikipedia. (n.d.). Copper(I) acetylide.

- New Jersey Department of Health. (n.d.). Acetylene - Hazardous Substance Fact Sheet.

- Benchchem. (n.d.).

-

ResearchGate. (n.d.). Depolymerization of paraformaldehyde[14].